![molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6](/img/structure/B1279879.png)
8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one
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Overview
Description
8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring, an amino group at the 8th position, and a methyl group at the 2nd position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-aminophenol derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Amino Group: The amino group at the 8th position can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the oxazine intermediate with an amine source under suitable conditions.
Methylation: The methyl group at the 2nd position can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents, leading to a diverse range of derivatives.
Scientific Research Applications
Structure and Characteristics
8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one features a benzoxazine ring, which is known for its stability and reactivity. The presence of an amino group enhances its potential for biological activity, making it a subject of interest in drug development and other applications.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic activities. Studies have explored its efficacy against various conditions, including pain management and inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggest that it could be developed into a therapeutic agent for treating inflammatory conditions such as arthritis.
Agricultural Applications
In agriculture, this compound has been investigated for its potential as a plant growth regulator. Its application can enhance crop yield by promoting growth and resistance to pests.
Case Study: Plant Growth Regulation
Research published in agricultural journals highlighted the compound's ability to stimulate root development in various plant species. Field trials showed that treated plants exhibited improved growth rates and resilience against environmental stressors.
Materials Science
The unique chemical structure of this compound allows it to be used as an additive in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Enhancement
A study on the incorporation of this compound into polyamide matrices revealed improved thermal resistance and mechanical strength compared to unmodified polymers. This enhancement makes it suitable for applications in high-performance materials.
Mechanism of Action
The mechanism of action of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the amino and methyl groups allows for specific interactions with target sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 2nd position, resulting in different chemical properties and reactivity.
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group at the 8th position, affecting its biological activity and applications.
8-Amino-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one:
Uniqueness
8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the amino and methyl groups, which impart distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
8-amino-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVKUQPJJFREE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468976 |
Source
|
Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870064-81-6 |
Source
|
Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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